molecular formula C9H18N2 B3032584 Decahydropyrimido[1,2-a]azepine CAS No. 25739-48-4

Decahydropyrimido[1,2-a]azepine

Cat. No.: B3032584
CAS No.: 25739-48-4
M. Wt: 154.25 g/mol
InChI Key: RWENYVRYDPMMRO-UHFFFAOYSA-N
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Description

Decahydropyrimido[1,2-a]azepine is a bicyclic nitrogen-containing heterocycle with the molecular formula C9H18N2. It is a saturated compound, meaning all the carbon-carbon bonds are single bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Decahydropyrimido[1,2-a]azepine can be synthesized through several methods. One efficient and highly stereoselective synthesis involves a two-component coupling reaction, followed by nitrone formation and a 1,3-dipolar cycloaddition to obtain an azabicyclic intermediate. This intermediate is then converted into the corresponding epoxide derivative. The crucial step involves the reductive cleavage of the N–O bond, followed by an intramolecular 7-endo-tet cyclization, leading to the formation of the seven-membered ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Decahydropyrimido[1,2-a]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce fully hydrogenated derivatives .

Scientific Research Applications

Medicinal Chemistry

Decahydropyrimido[1,2-a]azepine has been investigated for its therapeutic potential, particularly in the treatment of diabetes-related complications. A notable study outlines a method for preparing a pharmaceutical composition that includes this compound as an active ingredient. The research indicates that it can be combined with acceptable carriers to enhance its efficacy in preventing and treating diabetic complications, suggesting its role as a promising candidate in pharmacotherapy .

Photoinitiators in UV-Curable Systems

Recent advancements have highlighted the use of this compound in the development of photoinitiators for UV-curable inks and coatings. A study focused on synthesizing photolatent-amidine compounds that incorporate this compound demonstrated improved curing speeds and thickness capabilities when exposed to UV-LED light. The findings suggest that integrating this compound into photoinitiator systems can significantly enhance the performance of UV-curable materials in industrial applications .

Case Studies and Experimental Findings

Study Focus Findings
Liu et al. (2016)Photoinitiators for UV curingDemonstrated enhanced curing speed and thickness with this compound-based photoinitiators under UV-LED illumination .
Patent CN1034176CPharmaceutical compositionShowed effectiveness in preventing diabetic complications when combined with suitable carriers .

Mechanism of Action

The mechanism of action of decahydropyrimido[1,2-a]azepine involves its interaction with specific molecular targets, such as glycosidases. By inhibiting these enzymes, the compound can modulate various biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to decahydropyrimido[1,2-a]azepine include:

  • Pyrrolo[1,2-a]azepine
  • Pyrido[1,2-a]azepine
  • Pyrido[1,2-a]azonine
  • Indolizidine

Uniqueness

This compound is unique due to its saturated bicyclic structure, which imparts specific chemical and biological properties. Its ability to act as a non-nucleophilic base and a complexing ligand sets it apart from other similar compounds .

Biological Activity

Decahydropyrimido[1,2-a]azepine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its antibacterial, antifungal, and cytotoxic properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a bicyclic structure with a fused azepine ring. Its molecular formula is C9H18N2C_9H_{18}N_2 with a CID of 3774860 in the PubChem database . The compound's unique structure contributes to its diverse biological activities.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. A study evaluated the antibacterial efficacy against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results are summarized in the following table:

CompoundBacterial StrainZone of Inhibition (mm)
1ABacillus subtilis15
1AEnterobacter cloaceae10
2ABacillus subtilis20
2AEnterobacter cloaceaeNo activity

Compound 2A demonstrated the highest antibacterial activity against Bacillus subtilis, while compound 1A showed moderate activity against both bacterial strains tested .

Antifungal Activity

In addition to antibacterial properties, this compound derivatives have been tested for antifungal activity. The results indicate varying degrees of effectiveness:

CompoundFungal StrainZone of Inhibition (mm)
1AAspergillus spp.8
2AAspergillus spp.12

These findings suggest that compound 2A exhibits moderate antifungal activity against Aspergillus spp., while compound 1A is less effective .

Cytotoxicity and Hemolytic Activity

The cytotoxic effects of this compound have also been investigated. One study reported that certain derivatives displayed high hemolytic activity against human red blood cells, which raises concerns regarding their safety profile:

  • Compound : 6c
  • LD50 : >2000 mg/kg in mice

Although compound 6c showed promising antibacterial properties (MIC up to 4μg/mL4\mu g/mL), it also exhibited significant cytotoxicity, indicating that the observed antibacterial effects might be due to general toxicity rather than specific antimicrobial action .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of this compound and tested their antibacterial efficacy. The study concluded that modifications in the chemical structure significantly influenced the antimicrobial potency. For instance, the introduction of specific substituents improved activity against gram-positive bacteria while reducing effectiveness against gram-negative strains.

Case Study 2: Antifungal Testing

Another study focused on evaluating the antifungal potential of synthesized compounds against various fungal pathogens. Results indicated that specific derivatives could inhibit fungal growth effectively, suggesting potential applications in treating fungal infections.

Properties

IUPAC Name

1,2,3,4,6,7,8,9,10,10a-decahydropyrimido[1,2-a]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-5-9-10-6-4-8-11(9)7-3-1/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWENYVRYDPMMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2NCCCN2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396254
Record name decahydropyrimido[1,2-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25739-48-4
Record name decahydropyrimido[1,2-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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